Enhanced Lipophilicity and Predicted Metabolic Stability: –OCF₂H vs. –OCH₃ at the 4-Phenyl Position
Replacing the 4-methoxy (-OCH₃) group on the 3-phenyl ring with a 4-difluoromethoxy (-OCF₂H) group produces a substantial increase in lipophilicity. The Hansch hydrophobic substituent constant π for aromatic –OCF₂H is approximately +1.04, compared to approximately +0.02 for –OCH₃, corresponding to a ~10-fold increase in the octanol–water partition contribution [1]. This translates to a predicted logP increase of approximately 0.8–1.2 log units for the difluoromethoxy analog relative to its methoxy counterpart (estimated based on fragment-based calculations for the quinazolinone scaffold) [2]. Additionally, the –OCF₂H group resists cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for –OCH₃-containing compounds, thereby conferring enhanced metabolic stability in human liver microsome assays [3]. While specific microsomal half-life data for CAS 380340-06-7 are not publicly available, structurally related difluoromethoxy-containing quinazolines demonstrate 2- to 5-fold longer half-lives compared to their methoxy analogs in in vitro metabolic stability assays using human liver microsomes [3].
| Evidence Dimension | Lipophilicity (Hansch π constant) and predicted metabolic stability |
|---|---|
| Target Compound Data | Hansch π (OCF₂H) ≈ +1.04; Predicted logP increase ≈ 0.8–1.2 units vs. OCH₃ analog; Resistant to CYP-mediated O-dealkylation |
| Comparator Or Baseline | 4-Methoxy analog (CAS 1031-88-5): Hansch π (OCH₃) ≈ +0.02; Susceptible to O-demethylation by CYP450 enzymes |
| Quantified Difference | ~10-fold greater hydrophobic contribution from OCF₂H vs. OCH₃; estimated 2–5× longer microsomal half-life (class-level data from related quinazolines) |
| Conditions | Fragment-based Hansch analysis; in vitro human liver microsome stability assays (class-level inference from difluoromethoxy-quinazoline congeners) |
Why This Matters
Higher lipophilicity and metabolic stability directly improve intracellular target engagement and prolong the compound's effective concentration in cellular and in vivo models, making the difluoromethoxy analog the preferred choice for lead optimization programs requiring enhanced pharmacokinetic profiles.
- [1] Zafrani Y, Yeffet D, Sod-Moriah G, et al. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. J Med Chem. 2017;60(2):797-804. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. 2007;317(5846):1881-1886. View Source
- [3] Meanwell NA. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J Med Chem. 2018;61(14):5822-5880. View Source
